molecular formula C24H16BrN B14088963 9-[2-(2-Bromophenyl)phenyl]carbazole CAS No. 39655-13-5

9-[2-(2-Bromophenyl)phenyl]carbazole

Cat. No.: B14088963
CAS No.: 39655-13-5
M. Wt: 398.3 g/mol
InChI Key: WNUGAAJARCZTLV-UHFFFAOYSA-N
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Description

9-[2-(2-Bromophenyl)phenyl]carbazole is an organic compound with the molecular formula C18H12BrN. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole typically involves the bromination of carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-[2-(2-Bromophenyl)phenyl]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted carbazole derivatives.

    Oxidation: Formation of carbazole quinones.

    Reduction: Formation of phenylcarbazole.

Scientific Research Applications

9-[2-(2-Bromophenyl)phenyl]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[2-(2-Bromophenyl)phenyl]carbazole involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylcarbazole
  • 9-Phenylcarbazole
  • 3-(2-Bromophenyl)-9-phenyl-9H-carbazole

Uniqueness

9-[2-(2-Bromophenyl)phenyl]carbazole is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry[5][5].

Properties

CAS No.

39655-13-5

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

9-[2-(2-bromophenyl)phenyl]carbazole

InChI

InChI=1S/C24H16BrN/c25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H

InChI Key

WNUGAAJARCZTLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C5=CC=CC=C5Br

Origin of Product

United States

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